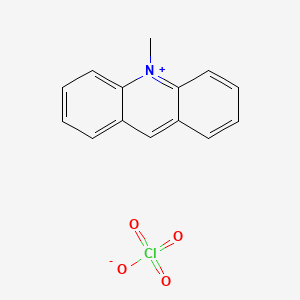

10-Methylacridinium Perchlorate

概要

説明

10-Methylacridinium Perchlorate is a compound with the molecular formula C14H12ClNO4 and a molecular weight of 293.71 . It appears as a light yellow to amber to dark green powder or crystal .

Synthesis Analysis

The synthesis of 10-Methylacridinium Perchlorate involves a regioselective intramolecular C–N cross-coupling .

Molecular Structure Analysis

The molecular structure of 10-Methylacridinium Perchlorate consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .

Chemical Reactions Analysis

10-Methylacridinium Perchlorate is used as a photocatalyst for photoinduced electron transfer (PET) reactions in material science, and for photoredox catalytic organic reactions in synthetic organic chemistry . It has been used in the dithioacetalization or thioetherification of benzyl alcohols .

Physical And Chemical Properties Analysis

10-Methylacridinium Perchlorate is a solid at 20 degrees Celsius .

科学的研究の応用

Photocatalysis in Organic Synthesis

10-Methylacridinium Perchlorate: serves as a metal-free donor–acceptor photocatalyst, facilitating the synthesis of complex organic compounds. It’s particularly effective in reactions requiring single-electron transfer (SET) pathways, such as the production of tetrahydrobenzo[b]pyran scaffolds . This process is significant for its high efficiency, low energy consumption, and alignment with green chemistry principles.

Synthesis of Tetrahydrobenzo[b]pyran Scaffolds

The compound is utilized in a green radical synthetic approach for creating tetrahydrobenzo[b]pyran scaffolds. This involves a Knoevenagel–Michael cyclocondensation reaction, which is a cornerstone in pharmaceutical chemistry for producing compounds with potential therapeutic effects .

Visible-Light-Induced Photoredox Catalysis

As a photocatalyst, 10-Methylacridinium Perchlorate is activated by visible light, particularly blue LED illumination. This property is harnessed to drive reactions under ambient conditions, which is a step towards sustainable and environmentally friendly chemical processes .

Regioselective Synthesis of Quinazolinones

The compound has been demonstrated to facilitate the regioselective intramolecular C–N cross-coupling required for the synthesis of phenanthridine-fused quinazolinones . This application is crucial in the field of medicinal chemistry, where quinazolinones are known for their pharmacological properties.

Metal-Free Photocatalytic Applications

In the pursuit of sustainable chemistry, 10-Methylacridinium Perchlorate is a valuable asset as a metal-free photocatalyst. It offers an alternative to transition metal photocatalysts, which can produce hazardous waste byproducts .

Industrial-Scale Synthesis

The scalability of reactions using 10-Methylacridinium Perchlorate has been proven, with gram-scale cyclization being feasible. This opens the door for its application in industrial settings, where large-scale production is necessary .

Safety And Hazards

10-Methylacridinium Perchlorate is classified as a hazardous substance. It may cause skin irritation and serious eye irritation. It may also intensify fire as it is an oxidizer . Safety measures include wearing suitable protective equipment, preventing dispersion of dust, keeping away from heat, and washing hands and face thoroughly after handling .

将来の方向性

特性

IUPAC Name |

10-methylacridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIEKPPJSQKJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473269 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Methylacridinium Perchlorate | |

CAS RN |

26456-05-3 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 10-Methylacridinium perchlorate ([Mes-Acr]+ClO4–) primarily functions as a photocatalyst, absorbing visible light to reach an excited state. This excited state can then engage in electron transfer processes with other molecules, initiating various chemical reactions. [] For example, it can oxidize substrates like triphenylphosphine or benzylamine by accepting an electron, leading to the formation of radical cations. [] These radical cations can then react further, participating in downstream reactions like oxygenation or dimerization. []

ANone:

- Spectroscopic data:

ANone: 10-Methylacridinium perchlorate is a solid at room temperature. While it exhibits good solubility in solvents like acetonitrile, dichloromethane, and chloroform, it has limited solubility in water. [] This solubility profile is important to consider when selecting appropriate reaction media for its applications.

ANone: Yes, 10-methylacridinium perchlorate, like many perchlorate salts, should be handled with caution. It may decompose violently or explode upon contact with combustible materials, heat, shock, or friction. [] It's crucial to store it away from strong reducing agents. Proper safety protocols, including the use of a fume hood, should always be followed.

ANone: 10-Methylacridinium perchlorate is recognized as a versatile photocatalyst, particularly in organic synthesis. [] It effectively catalyzes various reactions under mild conditions using visible light, offering a sustainable alternative to traditional methods that often require harsh reagents or high temperatures.

ANone: 10-Methylacridinium perchlorate has demonstrated catalytic activity in diverse reactions, including:

ANone: While the provided research abstracts don't delve into specific computational studies on 10-methylacridinium perchlorate, computational chemistry techniques could offer valuable insights into its properties and reactivity.

ANone: Computational studies could explore:

ANone: The provided research highlights the significance of the 9-mesityl substituent in 10-methylacridinium perchlorate for its photocatalytic activity. [, , , , , , , , , , , , , , , , , , ] This bulky aryl group likely influences the electronic properties and excited state dynamics of the molecule, impacting its ability to engage in electron transfer processes and initiate reactions.

ANone: Research indicates that the 9-mesityl group is essential for efficient singlet oxygen generation and electron transfer reactions. [] Modifying this substituent could alter the photophysical properties of the molecule, potentially affecting its reactivity and selectivity in photocatalytic processes. Further studies exploring the impact of systematic structural modifications are needed to establish a detailed structure-activity relationship.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)

![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)

![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)